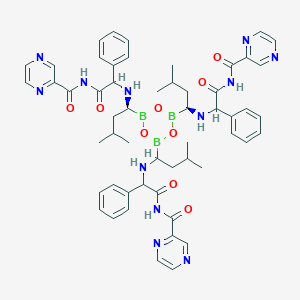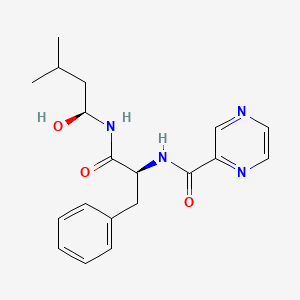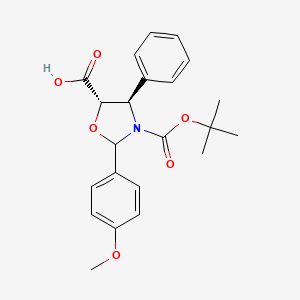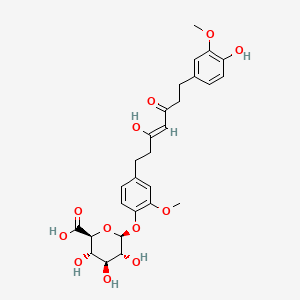
(3S,5S)-Fluvastatin-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-Fluvastatin Sodium Salt is a synthetic compound belonging to the class of statins, which are widely used as lipid-lowering agents. Statins inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, (3S,5S)-Fluvastatin Sodium Salt helps reduce the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-Fluvastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular cholesterol metabolism and its potential role in modulating gene expression.
Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry for the development of new lipid-lowering drugs.
Wirkmechanismus
Target of Action
The primary target of (3S,5S)-Fluvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
(3S,5S)-Fluvastatin Sodium Salt is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase .
Pharmacokinetics
It is known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by various factors, including its chemical structure and the physiological conditions of the body .
Action Environment
The action, efficacy, and stability of (3S,5S)-Fluvastatin Sodium Salt can be influenced by various environmental factors. These may include the physiological conditions of the body, the presence of other drugs, and individual genetic variations . .
Biochemische Analyse
Biochemical Properties
(3S,5S)-Fluvastatin Sodium Salt plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of (3S,5S)-Fluvastatin Sodium Salt on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (3S,5S)-Fluvastatin Sodium Salt involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3S,5S)-Fluvastatin Sodium Salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of (3S,5S)-Fluvastatin Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
(3S,5S)-Fluvastatin Sodium Salt is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (3S,5S)-Fluvastatin Sodium Salt within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Fluvastatin Sodium Salt involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of the Fluorophenyl Group: A fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Heptanoic Acid Side Chain: The heptanoic acid side chain is constructed through a series of reactions, including aldol condensation and reduction.
Final Coupling and Salt Formation: The final coupling of the pyrrole ring with the heptanoic acid side chain is achieved through an amide bond formation, followed by the conversion to the sodium salt form.
Industrial Production Methods
Industrial production of (3S,5S)-Fluvastatin Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of (3S,5S)-Fluvastatin Sodium Salt, such as alcohols, ketones, and substituted analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is structurally similar but has different metabolic pathways.
Rosuvastatin: Known for its higher potency and longer half-life compared to other statins.
Uniqueness
(3S,5S)-Fluvastatin Sodium Salt is unique due to its specific stereochemistry, which influences its binding affinity to HMG-CoA reductase and its pharmacokinetic profile. This stereochemistry can result in differences in efficacy, side effects, and drug interactions compared to other statins.
Eigenschaften
CAS-Nummer |
194935-01-8 |
|---|---|
Molekularformel |
C24H25FNO4Na |
Molekulargewicht |
433.46 |
Aussehen |
Off-White to Pale Yellow Solid |
melting_point |
>116°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(S,S)-Fluvastatin Sodium Salt; [S-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)










